molecular formula C19H24ClNO B609418 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one CAS No. 850352-11-3

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one

Cat. No.: B609418
CAS No.: 850352-11-3
M. Wt: 317.9 g/mol
InChI Key: SIOVYKZRZLWQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one is a synthetic compound that belongs to the class of synthetic cathinones. These compounds are structurally related to cathinone, a naturally occurring stimulant found in the khat plant. Synthetic cathinones are known for their stimulant effects and have been used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one typically involves the reaction of naphthalene-2-carbaldehyde with pyrrolidine and a suitable ketone precursor. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid, while reduction may produce naphthalen-2-yl alcohol.

Scientific Research Applications

    Chemistry: The compound is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Researchers investigate its effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic effects, such as its stimulant properties and possible use in treating certain medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one involves its interaction with various molecular targets, such as neurotransmitter transporters and receptors. The compound can inhibit the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system and the associated effects.

Comparison with Similar Compounds

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one can be compared with other synthetic cathinones, such as:

    Methcathinone: Similar stimulant effects but different structural features.

    Mephedrone: Known for its euphoric effects and different substitution pattern on the aromatic ring.

    MDPV (Methylenedioxypyrovalerone): Potent stimulant with a different core structure.

The uniqueness of this compound lies in its specific structural features, which influence its chemical reactivity and biological effects.

Properties

CAS No.

850352-11-3

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

1-naphthalen-2-yl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride

InChI

InChI=1S/C19H23NO.ClH/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17;/h3-4,8-11,14,18H,2,5-7,12-13H2,1H3;1H

InChI Key

SIOVYKZRZLWQSY-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)N3CCCC3

Canonical SMILES

CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)N3CCCC3.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Naphyrone Hydrochloride;  Naphyrone HCl;  O-2482;  Naphthylpyrovalerone;  O 2482;  O2482; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.